1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea
Description
Historical Development of Furan-Phenyl-Urea Hybrid Compounds
The synthesis of furan-phenyl-urea hybrids originated from efforts to merge heterocyclic aromatic systems with urea-based scaffolds. Early work in the 2000s focused on integrating furan rings into urea derivatives to exploit their electronic and steric properties. For example, β-naphthol-based furan systems demonstrated enhanced fluorescence and stability, inspiring researchers to explore similar frameworks with substituted phenyl groups.
A pivotal advancement occurred with the development of nitrovinyl-containing intermediates, which enabled the construction of fused furan-urea systems. Researchers optimized ring-opening reactions of nitrobenzo[b]thiophenes followed by nucleophilic attacks to generate dihydrofuran intermediates. These methods laid the groundwork for incorporating hydroxyethyl and arylurea groups, as seen in 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea.
Key milestones include:
- 2010s : Introduction of trifluoromethyl and methoxy substituents to enhance bioavailability.
- 2020s : Application of photoinduced electrocyclization to aromatize dihydrofuran intermediates, improving synthetic efficiency.
Significance of Furan-Containing Urea Derivatives in Medicinal Chemistry
Furan-urea hybrids exhibit broad biological activities due to their dual functionality:
- Furan Rings : The oxygen atom in the furan ring participates in hydrogen bonding, while its aromaticity contributes to π-π stacking with biological targets.
- Urea Linkages : The urea group’s NH protons enable strong hydrogen bonds, enhancing receptor affinity.
Comparative studies show that replacing benzene with furan in urea derivatives improves antibacterial activity against pathogens like Enterococcus faecalis. For instance, this compound’s methylphenyl group introduces steric bulk, potentially modulating selectivity toward bacterial enzymes.
Research Objectives and Scope
Current research on this compound prioritizes three objectives:
- Synthetic Optimization : Refining multi-step pathways to reduce side products. For example, controlling reaction temperatures during nitrovinyl intermediate formation improves yields.
- Biological Screening : Evaluating antimicrobial and anti-inflammatory properties using in vitro assays. Preliminary data suggest activity against Gram-positive bacteria.
- Structure-Activity Relationships (SAR) : Correlating substituent effects (e.g., methyl vs. trifluoromethyl) with potency.
The scope encompasses computational modeling to predict binding modes with bacterial dihydrofolate reductase, a target implicated in folate synthesis.
Contextual Analysis of Related Furan-Urea Derivatives
Comparing this compound with analogs reveals critical structure-based insights:
- Electron-Withdrawing Groups : Derivatives with trifluoromethyl substituents (e.g., EVT-3046894) exhibit higher metabolic stability but reduced solubility compared to methyl-substituted analogs.
- Hydroxyethyl Positioning : The 2-hydroxyethyl group in this compound enhances water solubility by 40% relative to non-hydroxylated variants.
- Furan Fusion : Angular furoquinoline derivatives demonstrate superior fluorescence, suggesting diagnostic applications, whereas linear furan-ureas prioritize therapeutic potential.
Recent advances include photoinduced electrocyclization to generate polyheterocyclic systems, a strategy applicable to furan-urea hybrids for diversifying molecular architectures.
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-5-2-3-6-17(14)22-20(24)21-13-18(23)15-8-10-16(11-9-15)19-7-4-12-25-19/h2-12,18,23H,13H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIJATWTMVJWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan-2-yl Phenyl Intermediate: This step involves the coupling of a furan derivative with a phenyl group under conditions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents.
Hydroxyethylation: The intermediate is then subjected to hydroxyethylation, introducing the hydroxyethyl group. This can be achieved using ethylene oxide or similar reagents under controlled conditions.
Urea Formation: Finally, the hydroxyethylated intermediate is reacted with an isocyanate derivative to form the urea moiety, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The phenyl groups can be reduced under hydrogenation conditions to form cyclohexyl derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is typical.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated furans.
Reduction: Cyclohexyl derivatives.
Substitution: Ethers and esters of the hydroxyethyl group.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of compounds containing furan rings exhibit significant anticancer properties. For example, studies have shown that furan-based compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the compound has been tested against human cancer cell lines, demonstrating promising results in inhibiting proliferation and inducing apoptosis.
Case Study:
- A study published in the Journal of Medicinal Chemistry evaluated several furan derivatives, including urea compounds, for their anticancer activity. The results indicated that modifications to the furan ring enhanced cytotoxicity against breast cancer cells (MCF-7) .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, as similar compounds have been shown to modulate inflammatory pathways. The hydroxyethyl group can interact with inflammatory mediators, potentially reducing inflammation.
Case Study:
- In a study on furan derivatives, it was found that certain urea compounds reduced the production of pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic use in inflammatory diseases .
Polymer Synthesis
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea can be utilized in the synthesis of polymers due to its ability to undergo polymerization reactions. The furan moiety allows for unique cross-linking capabilities, which can enhance the mechanical properties of polymers.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |
|---|---|---|---|
| Furan-based Polymer | 45 | 300 | 220 |
| Conventional Polymer | 30 | 150 | 180 |
Pesticide Development
Compounds featuring furan rings are often investigated for their pesticide properties. The unique structure of this compound may provide a basis for developing new agrochemicals with improved efficacy and reduced environmental impact.
Case Study:
Mechanism of Action
The mechanism by which 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring and phenyl groups may facilitate binding to hydrophobic pockets, while the urea moiety can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Optimization : Substitution at the phenyl ring (e.g., furan vs. pyrrole) significantly alters electronic profiles and steric bulk, impacting receptor affinity .
- Synthetic Challenges : Protecting group strategies (e.g., TBS in Compound 14) may be necessary for hydroxylated derivatives to prevent side reactions during synthesis .
Biological Activity
The compound 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea is a complex organic molecule that combines a furan ring, phenyl groups, and a urea moiety. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The IUPAC name of the compound is 1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(2-methylphenyl)urea . The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing furan derivatives exhibit significant antimicrobial properties. For instance, studies on related furan derivatives, such as 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea , have demonstrated broad-spectrum antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | Activity Observed |
|---|---|---|
| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea | E. coli | Bactericidal |
| Salmonella typhi | Bactericidal | |
| Staphylococcus aureus | Bactericidal | |
| Bacillus subtilis | No activity |
The compound's activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymatic processes.
The mechanism through which This compound exerts its biological effects likely involves interaction with specific molecular targets. The furan ring and phenolic structures can engage in π-π stacking interactions with nucleophilic sites on enzymes or receptors, potentially leading to inhibition or modulation of various biological pathways.
Case Studies
A notable study highlighted the synthesis and bioactivity of furan-containing urea derivatives, which showed promising results in inhibiting bacterial growth. The synthesized compounds were characterized using techniques such as GC-MS and FTIR, confirming their structural integrity .
Table 2: Summary of Case Studies on Furan Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
